molecular formula C25H17BrN2O6 B12054484 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate CAS No. 355420-83-6

2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

Cat. No.: B12054484
CAS No.: 355420-83-6
M. Wt: 521.3 g/mol
InChI Key: QBUNTERTLIYIGY-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Esterification: The carboxylate group can be introduced through esterification reactions involving appropriate carboxylic acids and alcohols.

    Substitution Reactions: The nitrophenyl and methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate may have several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: Used as a probe to study biological pathways and interactions.

    Material Science:

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, and receptors, leading to various biological effects. The nitrophenyl and methoxyphenyl groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline-4-carboxylate derivatives: Known for their antimicrobial and anticancer activities.

    Bromoquinoline derivatives: Studied for their potential use in treating infections and cancer.

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

355420-83-6

Molecular Formula

C25H17BrN2O6

Molecular Weight

521.3 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H17BrN2O6/c1-33-19-9-4-15(5-10-19)23-13-21(20-12-17(26)6-11-22(20)27-23)25(30)34-14-24(29)16-2-7-18(8-3-16)28(31)32/h2-13H,14H2,1H3

InChI Key

QBUNTERTLIYIGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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